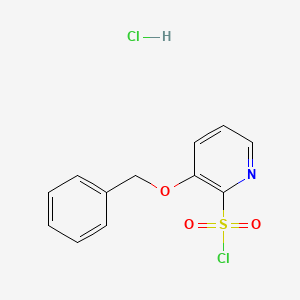

3-Benzyloxy-pyridine-2-sulfonyl chloride hydrochloride

Vue d'ensemble

Description

3-Benzyloxy-pyridine-2-sulfonyl chloride hydrochloride is a chemical compound with the molecular formula C12H10ClNO3S . It is used in the synthesis of various chemical compounds .

Synthesis Analysis

The synthesis of pyridine-3-sulfonyl chloride involves the reaction of pyridine-3-sulfonic acid with phosphorus pentachloride . Another method involves the diazotation of 3-aminopyridines, followed by substitution of the diazo group with a sulfonyl group . This results in the formation of intermediate pyridine-3-sulfonyl chlorides, which are then hydrolyzed to sulfonic acids .Molecular Structure Analysis

The molecular structure of 3-Benzyloxy-pyridine-2-sulfonyl chloride hydrochloride consists of 12 carbon atoms, 10 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, 1 sulfur atom, and 1 chlorine atom . The average mass of the molecule is 283.731 Da .Applications De Recherche Scientifique

Derivatization Agent for Sensitivity Enhancement

3-Benzyloxy-pyridine-2-sulfonyl chloride hydrochloride: can be used as a derivatization agent to enhance the sensitivity of various metabolites for their subsequent determination by high-performance liquid chromatography coupled to tandem mass spectrometry (HPLC-MS/MS). This application is crucial in the analysis of cytochrome P450 isoforms in aqueous medium, steroidal estrogens in biological samples, and bisphenols in beverages .

Biomarker Evaluation for Cancer Risks

This compound may play a role in the quantitation of unconjugated forms of endogenous steroids and their metabolites in humans. Estrogen metabolites are significant biomarkers for evaluating cancer risks and metabolic diseases due to their low physiological levels .

Selective and Sensitive Analytical Methods

The need for selective and sensitive analytical methods is ever-present in scientific research3-Benzyloxy-pyridine-2-sulfonyl chloride hydrochloride could be involved in developing such methods, although specific details are not provided in the search results .

Experimental/Research Use

Offered for experimental or research use, this compound’s detailed applications in this context are not explicitly listed but suggest a broad potential for various scientific investigations .

Chemical Properties and Documentation

For researchers interested in the chemical properties and documentation of 3-Benzyloxy-pyridine-2-sulfonyl chloride hydrochloride , resources are available that provide its molecular formula, weight, and structure for further study and application development .

Research Chemicals and Documents

As a research chemical, 3-Benzyloxy-pyridine-2-sulfonyl chloride hydrochloride comes with comprehensive documents like MSDS, NMR, HPLC data which are essential for conducting safe and informed research practices .

Safety and Hazards

Mécanisme D'action

Target of Action

It’s known that sulfonyl chloride compounds often act as electrophiles, reacting with nucleophiles in various biochemical contexts .

Mode of Action

They can form sulfonamides and sulfonic esters, which are common functional groups in a variety of chemical compounds .

Biochemical Pathways

It’s worth noting that the compound could potentially be involved in suzuki–miyaura cross-coupling reactions, which are widely applied in carbon–carbon bond forming reactions .

Pharmacokinetics

These properties would significantly impact the bioavailability of the compound, but specific information is currently unavailable .

Result of Action

As a sulfonyl chloride compound, it could potentially react with amines to form sulfonamides or with alcohols to form sulfonic esters .

Propriétés

IUPAC Name |

3-phenylmethoxypyridine-2-sulfonyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3S.ClH/c13-18(15,16)12-11(7-4-8-14-12)17-9-10-5-2-1-3-6-10;/h1-8H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZZZPACEPHXHGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(N=CC=C2)S(=O)(=O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzyloxy-pyridine-2-sulfonyl chloride hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1489277.png)

![N-[2-(2-methoxyphenyl)ethyl]cyclobutanamine](/img/structure/B1489281.png)

![6-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1489287.png)